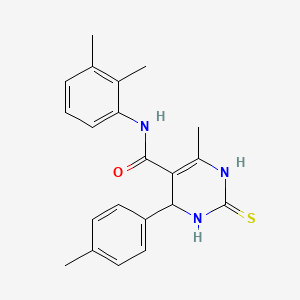

N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-12-8-10-16(11-9-12)19-18(15(4)22-21(26)24-19)20(25)23-17-7-5-6-13(2)14(17)3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWZUCXHWNTKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate aromatic amines and aldehydes, followed by cyclization and introduction of the sulfanylidene group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification processes such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanylidene group plays a crucial role in these interactions, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The biological and physicochemical properties of tetrahydropyrimidine derivatives are highly dependent on substituents at positions 4, 5, and 6, as well as the N-phenyl group. Below is a comparative analysis:

Table 1: Structural and Functional Differences

Key Observations:

- Electron-Donating vs. Chloro () and fluoro () substituents may increase metabolic stability but reduce solubility.

- Heterocyclic vs. Aromatic Substituents :

Pharmacological and Physicochemical Properties

- Antioxidant Activity: Furan-containing analogs () exhibit notable radical scavenging (IC50: 0.6 mg/mL) due to the furan’s conjugated system. The target compound’s methyl groups may limit such activity unless redox-active moieties are present .

- Antimicrobial Potential: Pyrimidine derivatives with fluorophenyl and methoxyphenyl groups () show antibacterial/antifungal effects, suggesting the target compound’s dimethylphenyl groups could mimic these interactions if steric hindrance is minimized .

Biological Activity

N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological effects based on current research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydropyrimidine core with multiple substituents. Its molecular formula is with a molecular weight of 349.4 g/mol. The structural representation includes a sulfanylidene group which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O2 |

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide |

| InChI | InChI=1S/C21H23N3O2/c1-12-8-10-16(11-9-12)19-18(15(4)22-21(26)24-19)20(25)23-17-7-5-6-13(2)14(17)3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) |

Biological Activities

Research indicates that compounds containing the tetrahydropyrimidine structure exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, derivatives of tetrahydropyrimidines have been tested against various cancer cell lines with promising results. A notable study reported that specific analogs demonstrated IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .

- Antimicrobial Effects : The presence of sulfur and nitrogen in the structure enhances its antimicrobial properties. Compounds similar to N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene have been shown to exhibit significant antibacterial and antifungal activity .

- Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory effects in preclinical models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies

A few case studies highlight the biological activity of similar compounds:

- Study on Anticancer Properties : A recent publication investigated a series of tetrahydropyrimidine derivatives against human breast cancer cell lines (T47D). The study found that certain compounds exhibited IC50 values ranging from 27.3 µM to 43.4 µM, indicating moderate to high efficacy in inhibiting cell growth .

- Antimicrobial Testing : Another study assessed the antimicrobial activity of various tetrahydropyrimidines against Staphylococcus aureus and Escherichia coli. Results indicated that some compounds had minimum inhibitory concentrations (MICs) below 100 µg/mL, suggesting potential as therapeutic agents.

Q & A

Q. What are the optimal synthetic conditions for preparing this tetrahydropyrimidine derivative?

The synthesis requires precise control of reaction parameters:

- Temperature : Maintain 80–100°C to balance reactivity and minimize side products .

- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency .

- Catalyst : Use p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .

- Reaction Time : 12–24 hours under reflux ensures complete ring closure .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and verify tetrahydropyrimidine ring formation (e.g., δ 2.1–2.5 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between thione sulfur and NH groups) .

Q. How can purity be maximized during purification?

- Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate 3:1 to 1:1) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .

Q. What solvents are suitable for solubility testing in formulation studies?

- Polar Solvents : DMSO or DMF for in vitro assays due to high solubility.

- Aqueous Buffers : Use surfactants (e.g., Tween-80) for biological testing .

Q. What intermediates are pivotal in synthesizing this compound?

- Biginelli Adducts : Ethyl 3-acetyl-4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates serve as precursors .

- Amide Coupling : Carbodiimide-mediated coupling introduces the 2,3-dimethylphenyl group .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for scale-up?

- Quantum Chemical Calculations : Predict transition states and energy barriers (e.g., DFT at B3LYP/6-31G* level) .

- Reaction Path Search Algorithms : ICReDD’s workflow integrates computed data with experimental validation to reduce trial-and-error .

Q. What strategies validate bioactivity against microbial targets?

- Agar Diffusion Assays : Test antibacterial/antifungal activity against S. aureus or C. albicans with zone-of-inhibition measurements .

- MIC Determination : Use broth microdilution (e.g., 0.5–128 µg/mL) to quantify potency .

Q. How do structural modifications impact pharmacokinetic properties?

- LogP Analysis : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability .

- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS .

Q. How do crystallographic data resolve discrepancies in reported bioactivities?

- Compare hydrogen-bonding networks (e.g., N–H⋯S vs. C–H⋯π interactions) to explain variations in antimicrobial efficacy .

- Analyze polymorphism effects on solubility and bioavailability .

Q. What experimental designs address conflicting SAR data in pyrimidine analogs?

- 3D-QSAR Modeling : Align steric/electronic parameters with bioactivity trends using CoMFA or CoMSIA .

- Crystal Structure Overlays : Identify conserved binding motifs across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.